Soticlestat
Vue d'ensemble
Description
Soticlestat, also known as TAK-935 and OV-935, is an experimental anticonvulsant and cholesterol 24-hydroxylase inhibitor . It is being investigated as a treatment for Dravet syndrome, Lennox–Gastaut syndrome, tuberous sclerosis complex, dup15q syndrome, and CDKL5 deficiency disorder .
Molecular Structure Analysis
Soticlestat has a chemical formula of C23H23N3O2 and a molar mass of 373.456 g/mol . The IUPAC name for Soticlestat is (4-benzyl-4-hydroxypiperidin-1-yl)-(2-pyridin-4-ylpyridin-3-yl)methanone .Chemical Reactions Analysis
Soticlestat is an inhibitor of cholesterol 24-hydroxylase/CYP46A1 . It is selective for cholesterol 24-hydroxylase/CYP46A1 over the cytochrome P450 (CYP) isoforms CYP2C8, -2C9, -2D6, -3A4, -1A2, and 2C19 .Physical And Chemical Properties Analysis
Soticlestat has a chemical formula of C23H23N3O2 and a molar mass of 373.456 g/mol . The elemental analysis shows that it contains C, 73.97; H, 6.21; N, 11.25; O, 8.57 .Applications De Recherche Scientifique
Soticlestat as a Cholesterol 24-Hydroxylase Inhibitor :
- Soticlestat is a selective inhibitor of cholesterol 24-hydroxylase, which converts brain cholesterol to 24S-hydroxycholesterol, a modulator of N-methyl-D-aspartate receptors. It's being developed for rare developmental and epileptic encephalopathies (Wang et al., 2021).
- Further studies on its pharmacokinetics, pharmacodynamics, and safety in healthy adults indicate its potential for treating developmental and epileptic encephalopathies (Wang et al., 2022).
Efficacy in Treating Complex Regional Pain Syndrome (CRPS) :
- A study evaluating soticlestat as adjunctive therapy in participants with CRPS showed that it did not significantly reduce pain intensity, suggesting limited effectiveness in this context (Ratcliffe et al., 2022).
Use in Developmental and Epileptic Encephalopathies :
- In a study involving adults with developmental and epileptic encephalopathies, soticlestat showed a reduction in median seizure frequency, indicating its potential efficacy as an adjunctive therapy in such conditions (Halford et al., 2021).
Anticonvulsive Properties :
- Research demonstrates soticlestat's anticonvulsive property in rodent models of epilepsy, supporting its potential as an antiseizure medication (Nishi et al., 2022).
Therapeutic Potential for Neural Hyperexcitation :
- A study on the inhibition of cholesterol 24-hydroxylase by soticlestat in mice indicated a therapeutic potential for diseases associated with neural hyperexcitation (Nishi et al., 2020).
Efficacy in Pediatric Patients with Dravet Syndrome or Lennox–Gastaut Syndrome :
- The ELEKTRA study, investigating soticlestat in children with Dravet syndrome or Lennox–Gastaut syndrome, demonstrated its potential efficacy and safety as an adjunctive therapy (Hahn et al., 2022).
Systematic Review on Antiseizure Medications for Dravet Syndrome :
- A network meta-analysis comparing various antiseizure medications, including soticlestat, for treating Dravet syndrome highlighted its promising efficacy and safety profile (Wu et al., 2022).
Orientations Futures
Soticlestat is currently in phase 3 clinical trials for Dravet syndrome and Lennox–Gastaut syndrome . The development rights to the drug were purchased by Takeda Pharmaceuticals from Ovid Therapeutics in 2021 . The future of Soticlestat looks promising, with potential for it to become a novel class of antiseizure medications for treatment of intractable epilepsy disorders such as developmental and epileptic encephalopathy .
Propriétés
IUPAC Name |
(4-benzyl-4-hydroxypiperidin-1-yl)-(2-pyridin-4-ylpyridin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(20-7-4-12-25-21(20)19-8-13-24-14-9-19)26-15-10-23(28,11-16-26)17-18-5-2-1-3-6-18/h1-9,12-14,28H,10-11,15-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUZMIUSBMCVPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2)O)C(=O)C3=C(N=CC=C3)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Soticlestat | |
CAS RN |
1429505-03-2 | |
Record name | Soticlestat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429505032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Soticlestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16987 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SOTICLESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1766MU795L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.